2-Bromonaphthalene-1-carbonitrile
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Overview
Description
2-Bromonaphthalene-1-carbonitrile is a chemical compound that belongs to the family of naphthalene derivatives. It is a white to light yellow crystalline powder used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphthalene-1-carbonitrile can be achieved through a high-yielding three-step process. The key step involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The general synthetic route includes:
Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.
Sandmeyer Reaction: The diazotized product undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.
Halogenation: The final step involves a Sandmeyer reaction with the halogenated amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of palladium-catalyzed cyanation of aryl bromides is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions
2-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of copper catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromonaphthalene-1-carbonitrile is used in diverse scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: It is utilized in the synthesis of materials for electronic devices and other advanced applications.
Mechanism of Action
The mechanism of action of 2-Bromonaphthalene-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-bromonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQXTGXNSBDWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704774 |
Source
|
Record name | 2-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138887-02-2 |
Source
|
Record name | 2-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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